molecular formula C12H11N3O3 B2704200 6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 1547006-92-7

6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Cat. No.: B2704200
CAS No.: 1547006-92-7
M. Wt: 245.238
InChI Key: DTCJUFRVVZCASZ-UHFFFAOYSA-N
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Description

6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core fused with a tetrahydropyridine ring and a furoyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Properties

IUPAC Name

6-(furan-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-11-6-8-7-15(4-3-9(8)13-14-11)12(17)10-2-1-5-18-10/h1-2,5-6H,3-4,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCJUFRVVZCASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=O)NN=C21)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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